tert-butyl (3R)-cis-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate
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Overview
Description
tert-butyl (3R)-cis-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate is a complex organic compound that features a tert-butyl group, a piperazine ring, and an aminocyclohexyl moiety
Preparation Methods
The synthesis of tert-butyl (3R)-cis-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the protection of functional groups, formation of the piperazine ring, and introduction of the tert-butyl group. Reaction conditions may vary, but common reagents include bases, acids, and solvents like dichloromethane and methanol. Industrial production methods may employ flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
tert-butyl (3R)-cis-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
tert-butyl (3R)-cis-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of tert-butyl (3R)-cis-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application .
Comparison with Similar Compounds
tert-butyl (3R)-cis-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate can be compared with similar compounds like:
- tert-butyl 4-[(4-aminocyclohexyl)methyl]piperazine-1-carboxylate
- tert-butyl 4-((1r,4r)-4-aminocyclohexyl)piperazine-1-carboxylate These compounds share structural similarities but may differ in their reactivity, stability, and specific applications. The unique combination of functional groups in this compound contributes to its distinct properties and potential uses .
Properties
Molecular Formula |
C17H33N3O3 |
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Molecular Weight |
327.5 g/mol |
IUPAC Name |
tert-butyl (3R)-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H33N3O3/c1-17(2,3)23-16(21)19-9-10-20(15(11-19)12-22-4)14-7-5-13(18)6-8-14/h13-15H,5-12,18H2,1-4H3/t13?,14?,15-/m1/s1 |
InChI Key |
SLZONRKJBRFOKX-YMAMQOFZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@H](C1)COC)C2CCC(CC2)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)COC)C2CCC(CC2)N |
Origin of Product |
United States |
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